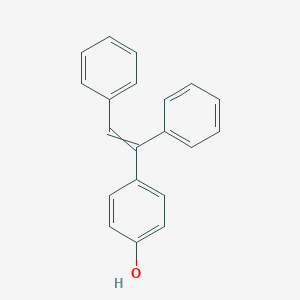

Phenol, 4-(1,2-diphenylethenyl)-

Description

BenchChem offers high-quality Phenol, 4-(1,2-diphenylethenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenol, 4-(1,2-diphenylethenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(1,2-diphenylethenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O/c21-19-13-11-18(12-14-19)20(17-9-5-2-6-10-17)15-16-7-3-1-4-8-16/h1-15,21H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFKRFZKNGJTQCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=C(C2=CC=CC=C2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40408066 | |

| Record name | Phenol, 4-(1,2-diphenylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82925-28-8 | |

| Record name | Phenol, 4-(1,2-diphenylethenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40408066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-(1,2-diphenylethenyl)phenol and Its Derivatives

<

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-(1,2-diphenylethenyl)phenol, a core structure in many selective estrogen receptor modulators (SERMs), and its derivatives are of significant interest in medicinal chemistry and drug development.[1][2] This guide provides a comprehensive overview of the primary synthetic strategies employed to construct this triarylethylene scaffold. We will delve into the mechanistic underpinnings and practical considerations of key reactions, including the McMurry, Wittig, Horner-Wadsworth-Emmons, and Suzuki coupling reactions. The discussion will emphasize stereochemical control, functional group tolerance, and purification strategies, offering researchers the foundational knowledge to design and execute efficient syntheses of these valuable compounds.

Introduction: The Significance of the 4-(1,2-diphenylethenyl)phenol Scaffold

The 4-(1,2-diphenylethenyl)phenol moiety is the foundational chemical structure for a class of compounds known as triarylethylenes. These molecules have garnered substantial attention in the pharmaceutical industry due to their ability to modulate the activity of estrogen receptors (ERs). The most prominent example is Tamoxifen, a widely used drug for the treatment and prevention of hormone-receptor-positive breast cancer.[3] The hydroxyl group on the phenol ring is a key pharmacophoric feature, enabling hydrogen bonding interactions within the ligand-binding domain of the ER. The geometry of the double bond (E or Z isomer) and the nature of the substituents on the phenyl rings significantly influence the biological activity, determining whether the compound acts as an agonist or antagonist in different tissues.[4] Consequently, the development of versatile and stereoselective synthetic routes to access a diverse range of 4-(1,2-diphenylethenyl)phenol derivatives is a critical endeavor in the pursuit of novel therapeutics targeting estrogen-related pathways.[1][2]

Key Synthetic Strategies

Several robust synthetic methodologies have been developed for the construction of the triarylethylene core of 4-(1,2-diphenylethenyl)phenol and its analogs. The choice of a particular method often depends on the desired stereochemistry, the nature of the substituents, and the overall synthetic efficiency.

The McMurry Reaction: A Powerful Alkene Synthesis

The McMurry reaction is a reductive coupling of two carbonyl compounds (ketones or aldehydes) to form an alkene, mediated by a low-valent titanium species.[5] This reaction is particularly well-suited for the synthesis of sterically hindered and symmetrical alkenes.[5][6] For the synthesis of 4-(1,2-diphenylethenyl)phenol derivatives, a mixed McMurry reaction is employed, coupling a substituted benzophenone with another ketone.[1][7][8]

Mechanism: The reaction proceeds in two main stages:

-

Pinacol Coupling: Single electron transfer from the low-valent titanium to the carbonyl groups generates ketyl radicals, which then dimerize to form a titanium-bound pinacolate intermediate.[5][9]

-

Deoxygenation: The oxophilic titanium then facilitates the deoxygenation of the pinacolate to yield the final alkene product.[5][9]

Experimental Protocol: Synthesis of a Tamoxifen Analog via McMurry Coupling [6][8]

-

Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), anhydrous titanium tetrachloride (TiCl₄) is dissolved in dry tetrahydrofuran (THF). A strong reducing agent, such as lithium aluminum hydride (LiAlH₄) or a zinc-copper couple (Zn(Cu)), is then added portion-wise.[5][6] The mixture is typically refluxed to generate the active low-valent titanium species, which appears as a black slurry.[9][10][11]

-

Coupling Reaction: A solution of the two ketone precursors, for instance, 4-hydroxybenzophenone and propiophenone, in dry THF is added dropwise to the refluxing slurry of the low-valent titanium reagent.[8] The reaction is refluxed for several hours to ensure complete coupling.

-

Work-up and Purification: Upon completion, the reaction is cooled and quenched, often with aqueous potassium carbonate or hydrochloric acid. The mixture is then extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed, dried, and concentrated. The resulting crude product, typically a mixture of E and Z isomers, is then purified by column chromatography.

Causality and Insights:

-

The ratio of the two ketone starting materials is crucial in a mixed McMurry reaction to minimize the formation of homocoupled byproducts.[8]

-

The stereoselectivity of the McMurry reaction can be influenced by the steric bulk of the substituents on the ketones. While often yielding a mixture of isomers, in some cases, a degree of stereocontrol can be achieved.[12]

Diagram: McMurry Reaction Workflow

Caption: Workflow for the synthesis of triarylethylenes via the McMurry reaction.

The Wittig and Horner-Wadsworth-Emmons Reactions: Olefination Strategies

The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are powerful methods for forming carbon-carbon double bonds by reacting a carbonyl compound with a phosphorus ylide or a phosphonate carbanion, respectively.[13][14][15] These reactions offer a high degree of control over the location of the double bond.[13]

Mechanism:

-

Wittig Reaction: A phosphonium ylide, prepared by deprotonating a phosphonium salt with a strong base, acts as a nucleophile and attacks the carbonyl carbon of an aldehyde or ketone.[15] This leads to the formation of a betaine intermediate, which then collapses to form an oxaphosphetane ring. The decomposition of the oxaphosphetane yields the desired alkene and triphenylphosphine oxide.[13][15]

-

Horner-Wadsworth-Emmons Reaction: In the HWE reaction, a phosphonate carbanion, which is more nucleophilic and less basic than a Wittig ylide, is used.[16][17] The reaction proceeds through a similar mechanism involving an oxaphosphetane intermediate. A key advantage of the HWE reaction is that the dialkyl phosphate byproduct is water-soluble, simplifying purification.[16][17] Furthermore, the HWE reaction often provides excellent E-selectivity, especially with stabilized phosphonates.[16][18]

Experimental Protocol: Synthesis of a Stilbene Derivative via Horner-Wadsworth-Emmons Reaction [19][20]

-

Preparation of the Phosphonate: The required phosphonate is typically synthesized via the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide (e.g., benzyl bromide).[17]

-

Generation of the Carbanion: The phosphonate is dissolved in an anhydrous aprotic solvent like THF or DME, and a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is added at a low temperature to generate the phosphonate carbanion.[17][20]

-

Olefination: The aldehyde or ketone dissolved in the same solvent is then added to the carbanion solution. The reaction mixture is allowed to warm to room temperature and stirred until completion.

-

Work-up and Purification: The reaction is quenched with water or a saturated ammonium chloride solution. The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated. The crude product is then purified, typically by column chromatography or recrystallization.[20]

Causality and Insights:

-

The stereochemical outcome of the Wittig reaction can be influenced by the nature of the ylide. Non-stabilized ylides generally favor the formation of Z-alkenes, while stabilized ylides tend to produce E-alkenes.[21]

-

The HWE reaction, particularly with stabilized phosphonates, is a reliable method for obtaining the E-isomer of the desired alkene.[18]

Diagram: Wittig vs. HWE Reaction Pathways

Caption: Comparison of the Wittig and Horner-Wadsworth-Emmons reaction pathways.

The Suzuki Coupling: A Versatile C-C Bond Formation

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (such as a boronic acid or ester) and an organic halide or triflate.[22][23][24] This reaction has become a cornerstone of modern organic synthesis due to its mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids.[24][25] For the synthesis of 4-(1,2-diphenylethenyl)phenol derivatives, a vinyl halide or triflate can be coupled with an arylboronic acid, or vice versa.

Mechanism: The catalytic cycle of the Suzuki coupling generally involves three key steps:[22][24]

-

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the organic halide (R-X) to form a palladium(II) intermediate.[22][24]

-

Transmetalation: In the presence of a base, the organoboron compound transfers its organic group to the palladium(II) complex.[22][24]

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired C-C bond and regenerating the palladium(0) catalyst.[22]

Experimental Protocol: Synthesis via Suzuki Coupling [22]

-

Reaction Setup: In a reaction vessel, the aryl or vinyl halide, the boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃) are combined in a suitable solvent system, often a mixture of an organic solvent (like dioxane, toluene, or DMF) and water.

-

Reaction Conditions: The mixture is thoroughly degassed to remove oxygen, which can deactivate the palladium catalyst. The reaction is then heated, typically between 80-110 °C, and stirred for several hours until the starting materials are consumed (monitored by TLC or LC-MS).

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

Causality and Insights:

-

The choice of catalyst, ligand, base, and solvent can significantly impact the efficiency of the Suzuki coupling. For less reactive substrates, such as aryl chlorides, more active catalyst systems with bulky electron-rich phosphine ligands may be required.[26]

-

The presence of a base is crucial for the transmetalation step, as it activates the organoboron species.[26]

Purification and Characterization

The purification of 4-(1,2-diphenylethenyl)phenol and its derivatives often involves column chromatography on silica gel to separate the desired product from unreacted starting materials, byproducts, and isomeric mixtures. The choice of eluent system is critical for achieving good separation. Recrystallization can also be an effective method for purifying solid products.

Characterization of the final compounds is typically performed using a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the molecule. The chemical shifts and coupling constants of the vinyl protons in ¹H NMR can be used to determine the E/Z stereochemistry of the double bond.[12]

-

Mass Spectrometry (MS): Provides information about the molecular weight of the compound, confirming its identity.

-

Infrared (IR) Spectroscopy: Can be used to identify the presence of key functional groups, such as the hydroxyl group of the phenol.

Table 1: Comparative Data for Synthetic Routes

| Synthetic Method | Key Reagents | Typical Stereoselectivity | Advantages | Disadvantages |

| McMurry Reaction | Ketones, Low-Valent Ti | Often low, mixture of E/Z | Good for sterically hindered alkenes | Requires stoichiometric amounts of Ti reagent, can be difficult to control stereochemistry |

| Wittig Reaction | Aldehyde/Ketone, Ylide | Ylide-dependent (Z for non-stabilized) | High regioselectivity | Triphenylphosphine oxide byproduct can be difficult to remove |

| Horner-Wadsworth-Emmons | Aldehyde/Ketone, Phosphonate | High E-selectivity with stabilized phosphonates | Water-soluble byproduct, high E-selectivity | Requires preparation of the phosphonate |

| Suzuki Coupling | Organic Halide, Boronic Acid | Stereochemistry of starting vinyl halide is retained | Excellent functional group tolerance, mild conditions | Requires a catalyst, potential for side reactions |

Conclusion

The synthesis of 4-(1,2-diphenylethenyl)phenol and its derivatives can be accomplished through several powerful and versatile synthetic methodologies. The McMurry reaction provides a direct route from ketone precursors, while the Wittig and Horner-Wadsworth-Emmons reactions offer precise control over the placement of the double bond. The Suzuki coupling represents a highly adaptable method for constructing the triarylethylene scaffold with excellent functional group compatibility. The choice of the optimal synthetic route will depend on the specific target molecule, the desired stereochemistry, and the available starting materials. A thorough understanding of the mechanisms and practical considerations of these reactions is essential for researchers and scientists working in the field of drug development to efficiently access these medicinally important compounds.

References

- Vertex AI Search. (n.d.). Suzuki Coupling: Mechanism & Examples | NROChemistry.

-

Day, B. W., et al. (1998). Synthesis of (Z)-4-Hydroxytamoxifen and (Z)-2-[4-[1-(p-Hydroxyphenyl)-2-phenyl]-1butenyl]phenoxyacetic Acid. The Journal of Organic Chemistry, 63(16), 5577–5583. [Link]

-

Mótyán, G., et al. (2020). Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character. Molecules, 25(21), 5121. [Link]

- Mettler Toledo. (n.d.). Suzuki Cross-Coupling Reactions Mechanisms.

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 12, 2026, from [Link]

-

BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved January 12, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 12, 2026, from [Link]

-

Pinney, K. G., et al. (2009). Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents. Bioorganic & Medicinal Chemistry, 17(7), 2788–2796. [Link]

- McMurry, J. E., & Swenson, R. E. (1986). Preparation of tamoxifen. EP0168175A1.

-

Khan, I., et al. (2018). Synthetic approaches toward stilbenes and their related structures. Beilstein Journal of Organic Chemistry, 14, 2194–2241. [Link]

-

Dicus, C. W., et al. (2003). Synthesis of α-hydroxytamoxifen and its 4-hydroxy analog. Organic Preparations and Procedures International, 35(2), 231-236. [Link]

-

Hanson, R. N., et al. (2007). Synthesis and Characterization of Fluorescent 4-Hydroxytamoxifen Conjugates with Unique Antiestrogenic Properties. Bioconjugate Chemistry, 18(4), 1231–1239. [Link]

-

Top, S., et al. (2003). Tamoxifen derivatives for delivery of the antitumoral (DACH)Pt group: selective synthesis by McMurry coupling, and biochemical behaviour. ChemBioChem, 4(8), 754-763. [Link]

-

ResearchGate. (n.d.). Synthesis of tamoxifen derivatives via McMurry coupling. Retrieved January 12, 2026, from [Link]

-

Hahn, J. (n.d.). Synthesis of Stilbene by the Wittig and Horner-Wadsworth-Emmons Reactions. Retrieved January 12, 2026, from [Link]

- Lashley, M. R. (2003).

-

Tsefaye, M. M., et al. (2021). Recent advances of carbonyl olefination via McMurry coupling reaction. Results in Chemistry, 3, 100188. [Link]

-

NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved January 12, 2026, from [Link]

-

ResearchGate. (n.d.). General steps in the McMurry coupling reaction. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). McMurry reaction. Retrieved January 12, 2026, from [Link]

-

Fleming, M. P., & McMurry, J. E. (1981). Reductive coupling of carbonyls to alkenes: Adamantylideneadamantane. Organic Syntheses, 60, 113. [Link]

-

National Center for Biotechnology Information. (n.d.). Phenol, 4-(1,2-diphenylethenyl)-. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

- Li, J., et al. (2013). Synthesis method of clomiphene. CN103351304A.

-

Lumen Learning. (n.d.). The Wittig reaction. In Organic Chemistry II. Retrieved January 12, 2026, from [Link]

-

Wikipedia. (n.d.). Wittig reaction. Retrieved January 12, 2026, from [Link]

-

Ashenhurst, J. (2018, February 6). Wittig Reaction – Examples and Mechanism. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved January 12, 2026, from [Link]

-

MDPI. (2023). Weakly-Activated Phenol Derivatives as New Green Electrophilic Partners in Suzuki–Miyaura and Related C-C Couplings. Catalysts, 13(7), 1083. [Link]

-

National Center for Biotechnology Information. (n.d.). 4,4'-(1,2-Diphenylethene-1,2-diyl)diphenol. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). 4-(1-Phenylethyl)phenol. PubChem Compound Database. Retrieved January 12, 2026, from [Link]

-

Sciforum. (2014). A Highly Versatile One-Pot Aqueous Wittig Reaction. Chemistry, 1(1), 1-4. [Link]

-

Royal Society of Chemistry. (2007). Phenols in medicine. Education in Chemistry. [Link]

-

ResearchGate. (2023). Phenol Derivatives and Their Bioactivities: A Comprehensive Review. Retrieved January 12, 2026, from [Link]

- Schlicht, G., & Wriede, U. (1982). Process for the preparation of 4-phenoxy-phenols. US4355186A.

-

ResearchGate. (2021). Original Suzuki–Miyaura Coupling Using Nitro Derivatives for the Synthesis of Perylenediimide‐Based Multimers. Retrieved January 12, 2026, from [Link]

-

GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Biological and Pharmaceutical Sciences, 24(03), 038–046. [Link]

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

ResearchGate. (2022). Application of phenol derivatives in industry, medicine, and healthcare. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). Phenol, 4-(1-methylethenyl)-. Retrieved January 12, 2026, from [Link]

-

SpectraBase. (n.d.). Phenol, 4-(1-methylethenyl)-. Retrieved January 12, 2026, from [Link]

- Chen, Y., et al. (2022). Phenol derivative and application thereof in medicaments. TW202246204A.

Sources

- 1. Synthesis and SAR Analysis of Novel 4-Hydroxytamoxifen Analogues Based on Their Cytotoxic Activity and Electron-Donor Character - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. McMurry reaction - Wikipedia [en.wikipedia.org]

- 6. Application of the McMurry Coupling Reaction in the Synthesis of Tri- and Tetra-arylethylene Analogues as Potential Cancer Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. EP0168175A1 - Preparation of tamoxifen - Google Patents [patents.google.com]

- 9. Recent advances of carbonyl olefination via McMurry coupling reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Tamoxifen derivatives for delivery of the antitumoral (DACH)Pt group: selective synthesis by McMurry coupling, and biochemical behaviour - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]

- 14. Wittig reaction - Wikipedia [en.wikipedia.org]

- 15. masterorganicchemistry.com [masterorganicchemistry.com]

- 16. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

- 18. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 19. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. juliethahn.com [juliethahn.com]

- 21. Wittig Reaction [organic-chemistry.org]

- 22. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 23. mt.com [mt.com]

- 24. byjus.com [byjus.com]

- 25. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Suzuki Coupling [organic-chemistry.org]

An In-depth Technical Guide to the Spectroscopic Properties of 4-(1,2-diphenylethenyl)phenol

Introduction: The Significance of 4-(1,2-diphenylethenyl)phenol in Modern Research

4-(1,2-diphenylethenyl)phenol, a derivative of the well-studied hydroxystilbene family, stands at the intersection of materials science and biomedical research. Its structural hallmark is the tetraphenylethene (TPE) core, a propeller-shaped motif renowned for its unique photophysical properties, most notably Aggregation-Induced Emission (AIE). Unlike conventional fluorophores that suffer from aggregation-caused quenching (ACQ) in the solid state or in poor solvents, AIE-active molecules such as 4-(1,2-diphenylethenyl)phenol exhibit enhanced fluorescence upon aggregation. This "light-up" characteristic makes them exceptionally valuable for applications ranging from organic light-emitting diodes (OLEDs) and chemical sensors to advanced bio-imaging agents.

The presence of a phenolic hydroxyl group further functionalizes the molecule, offering a site for bioconjugation, altering its solubility in polar media, and potentially modulating its electronic properties through pH changes. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core spectroscopic properties of 4-(1,2-diphenylethenyl)phenol, delving into the causality behind experimental choices and providing field-proven insights into its characterization.

Molecular Structure and its Spectroscopic Implications

The unique spectroscopic behavior of 4-(1,2-diphenylethenyl)phenol is intrinsically linked to its three-dimensional structure. The steric hindrance between the four phenyl rings forces them into a non-planar, propeller-like conformation. This twisted structure prevents extensive π-π stacking in the solid state, a common cause of fluorescence quenching in planar aromatic molecules.

Caption: Molecular structure of 4-(1,2-diphenylethenyl)phenol.

Synthesis and Purification: A Protocol Rooted in Mechanistic Understanding

The synthesis of 4-(1,2-diphenylethenyl)phenol can be approached through several established organometallic cross-coupling reactions. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Here, we detail a robust protocol based on the McMurry coupling reaction, a powerful tool for the formation of carbon-carbon double bonds via the reductive coupling of two carbonyl compounds.[1][2][3][4]

Experimental Protocol: McMurry Coupling

-

Reaction Setup: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet is charged with zinc dust (4.0 eq) and titanium(IV) chloride (1.0 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere. The mixture is heated to reflux for 2 hours, during which the color of the suspension will turn from yellow to black, indicating the formation of the low-valent titanium reagent.

-

Addition of Carbonyl Precursors: A solution of 4-hydroxybenzophenone (1.0 eq) and benzophenone (1.0 eq) in anhydrous THF is added dropwise to the refluxing mixture over 1 hour. The choice of a mixed McMurry coupling allows for the synthesis of unsymmetrical tetraphenylethene derivatives.

-

Reaction and Work-up: The reaction mixture is refluxed for an additional 12-16 hours. After cooling to room temperature, the reaction is quenched by the slow addition of 10% aqueous potassium carbonate solution.

-

Extraction: The mixture is filtered through a pad of Celite, and the filtrate is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[5] This step is crucial to separate the desired product from homo-coupled side products (tetraphenylethylene and 4,4'-dihydroxy-tetraphenylethene).

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The low-valent titanium reagent is highly reactive towards water and protic solvents. Therefore, the use of anhydrous THF and a nitrogen atmosphere is critical to prevent the decomposition of the reagent and ensure a high yield.

-

Excess Zinc: A stoichiometric excess of zinc is used to ensure the complete reduction of TiCl₄ to the active low-valent titanium species.

-

Column Chromatography: The polarity of the three possible products differs significantly due to the number of hydroxyl groups. This difference in polarity allows for efficient separation by silica gel chromatography.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Fingerprint

NMR spectroscopy is an indispensable tool for the structural confirmation of 4-(1,2-diphenylethenyl)phenol.

¹H NMR Spectroscopy

The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.5 | Singlet | 1H | Phenolic -OH |

| ~7.2-7.4 | Multiplet | 10H | Phenyl-H (unsubstituted rings) |

| ~6.9-7.1 | Multiplet | 4H | Phenyl-H (substituted ring) |

| ~6.7 | Doublet | 2H | Phenyl-H (ortho to -OH) |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Expert Insights: The broad singlet corresponding to the phenolic proton is often exchangeable with D₂O, leading to its disappearance from the spectrum upon addition of a drop of D₂O to the NMR tube. This is a classic method for confirming the presence of a hydroxyl group.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~155 | C-OH |

| ~140-145 | Quaternary carbons of the ethenyl group and phenyl rings |

| ~125-135 | Aromatic CH carbons |

| ~115 | Aromatic CH carbons ortho to the -OH group |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

UV-Visible Absorption and Fluorescence Spectroscopy: Unveiling the Photophysical Behavior

The electronic transitions within the extended π-conjugated system of 4-(1,2-diphenylethenyl)phenol give rise to its characteristic absorption and emission properties.

UV-Visible Absorption

In a dilute solution of a good solvent such as THF, 4-(1,2-diphenylethenyl)phenol is expected to exhibit a strong absorption band in the UV region, corresponding to the π-π* electronic transition of the stilbene-like core.

| Solvent | λ_abs (nm) |

| Tetrahydrofuran (THF) | ~310-330 |

Expert Insights: The position of the absorption maximum can be influenced by the solvent polarity (solvatochromism), although this effect is generally less pronounced for the absorption spectrum compared to the emission spectrum.

Fluorescence Spectroscopy and Aggregation-Induced Emission (AIE)

The most remarkable spectroscopic feature of 4-(1,2-diphenylethenyl)phenol is its aggregation-induced emission.[6][7][8]

-

In Dilute Solution (e.g., pure THF): The molecule is virtually non-fluorescent. This is because the excited state energy is efficiently dissipated through non-radiative pathways, primarily the free rotation of the phenyl rings.

-

In Aggregated State (e.g., THF/water mixtures): Upon addition of a poor solvent like water to a THF solution, the molecules aggregate. In the aggregated state, the intramolecular rotations of the phenyl rings are restricted. This blockage of non-radiative decay channels opens up the radiative pathway, leading to a dramatic increase in fluorescence intensity.

Caption: Mechanism of Aggregation-Induced Emission (AIE).

Experimental Protocol: AIE Measurement

-

Stock Solution Preparation: Prepare a stock solution of 4-(1,2-diphenylethenyl)phenol in THF at a concentration of 1 mM.

-

Sample Preparation: In a series of cuvettes, prepare solutions with varying water fractions (from 0% to 90% in increments of 10%) by adding the appropriate amount of water to the stock solution, while maintaining a constant final concentration of the fluorophore (e.g., 10 µM).

-

Spectroscopic Measurements: Record the UV-Vis absorption and fluorescence spectra for each solution. The excitation wavelength for the fluorescence measurements should be set at the absorption maximum determined from the UV-Vis spectra.

-

Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of the water fraction. A significant increase in fluorescence intensity at higher water fractions is indicative of AIE.

| State | λ_em (nm) | Quantum Yield (Φ_F) |

| Dilute THF solution | ~470-490 | Very low (< 0.01) |

| Aggregated state (e.g., 90% water in THF) | ~470-490 | High (> 0.5) |

Expert Insights: The AIE properties of 4-(1,2-diphenylethenyl)phenol make it a promising candidate for "turn-on" fluorescent probes. The phenolic hydroxyl group can be functionalized to create receptors for specific analytes. Binding of the analyte could induce aggregation and a subsequent increase in fluorescence, providing a clear and sensitive detection signal.

Conclusion

The spectroscopic properties of 4-(1,2-diphenylethenyl)phenol are a direct consequence of its unique molecular architecture. Its propeller-shaped TPE core gives rise to the fascinating phenomenon of aggregation-induced emission, transforming it from a weakly emissive molecule in solution to a strong fluorophore in the aggregated state. The presence of the phenolic group adds another layer of functionality, opening avenues for its application in sensing and bioconjugation. A thorough understanding of its synthesis, NMR, absorption, and fluorescence characteristics, as detailed in this guide, is paramount for harnessing the full potential of this versatile molecule in advanced materials and biomedical applications.

References

- Chen, P., Zhu, H., et al. (2019). Effect of solid-state packing on the photophysical properties of two novel carbazole derivatives containing tetraphenylethene and cyano groups. Journal of Luminescence, 212, 212-218.

- Duan, X.-F., Zeng, J., Lü, J.-W., & Zhang, Z.-B. (2006). Insights into the General and Efficient Cross McMurry Reactions between Ketones. The Journal of Organic Chemistry, 71(25), 9873–9876.

- Duy, M. K., Lee, J., Kim, M., et al. (2018). Aggregation-Induced Emission of Tetraphenylethene-Conjugated Phenanthrene Derivatives and Their Bio-Imaging Applications.

- Fürstner, A., & Jumbam, D. N. (1992).

- Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2011). Aggregation-induced emission. Chemical Society Reviews, 40(10), 5361-5388.

- McMurry, J. E. (1989). The McMurry Reaction. Chemical Reviews, 89(7), 1513-1524.

- Mei, J., Leung, N. L. C., Kwok, R. T. K., Lam, J. W. Y., & Tang, B. Z. (2015). Aggregation-Induced Emission: The Whole Is More Brilliant than the Parts.

- Mukaiyama, T., Sato, T., & Hanna, J. (1973). Reductive Coupling of Carbonyl Compounds to Olefins by Tungsten Hexachloride-Lithium Aluminum Hydride and by a Low Valent Titanium Reagent. Chemistry Letters, 2(10), 1041-1044.

- Nicolaou, K. C., et al. (1994). Total synthesis of taxol.

- Organic Syntheses Procedure. (1971). DEHYDROXYLATION OF PHENOLS; HYDROGENOLYSIS OF PHENOLIC ETHERS: BIPHENYL. Organic Syntheses, 51, 82.

-

OMLC. (n.d.). Phenol. Retrieved from [Link]

- Purification via Column Chrom

- Qin, A., Tang, L., Lam, J. W. Y., & Tang, B. Z. (2012). Aggregation-induced emission of siloles. Chemical Society Reviews, 41(18), 6033-6047.

- Suzuki, A. (1999). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.

- The Royal Society of Chemistry. (2015). Electronic Supplementary Information for Synthesis, Structure and Catalysis of NHC-Pd(II)

- The Royal Society of Chemistry. (2013).

- Wang, J., Mei, J., & Tang, B. Z. (2016). Aggregation-induced emission: mechanistic study of the clusteroluminescence of tetrathienylethene. Chemical Science, 7(5), 2975-2983.

- Zhao, Z., Lam, J. W. Y., & Tang, B. Z. (2018). Deciphering the working mechanism of aggregation-induced emission of tetraphenylethene derivatives by ultrafast spectroscopy. Chemical Science, 9(10), 2738-2747.

- Zhu, H., Chen, P., et al. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega, 6(39), 25686–25695.

Sources

- 1. organicreactions.org [organicreactions.org]

- 2. McMurry reaction - Wikipedia [en.wikipedia.org]

- 3. McMurry Coupling | Chem-Station Int. Ed. [en.chem-station.com]

- 4. McMurry Reaction [organic-chemistry.org]

- 5. Spectrum [Phenol] | AAT Bioquest [aatbio.com]

- 6. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, CDCl3, experimental) (HMDB0033945) [hmdb.ca]

- 7. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? | MDPI [mdpi.com]

- 8. Phenol, 4-(1-phenylethyl)- [webbook.nist.gov]

An In-Depth Technical Guide to the Aggregation-Induced Emission of 4-(1,2-diphenylethenyl)phenol

Executive Summary

This guide provides a comprehensive technical overview of 4-(1,2-diphenylethenyl)phenol, a prominent member of the tetraphenylethene (TPE) family of molecules known for its remarkable aggregation-induced emission (AIE) properties. In stark contrast to conventional fluorophores that suffer from aggregation-caused quenching (ACQ), this molecule exhibits enhanced fluorescence upon aggregation, a phenomenon that has opened new vistas in materials science, chemical sensing, and biomedical imaging. We will delve into the core mechanistic principles governing its AIE activity, provide detailed experimental protocols for its synthesis and characterization, and explore its burgeoning applications. This document is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this versatile AIE luminogen (AIEgen).

Introduction: The Paradigm Shift of Aggregation-Induced Emission (AIE)

For decades, the utility of fluorescent molecules in high concentrations or solid states was hampered by the aggregation-caused quenching (ACQ) effect, where π-π stacking in close proximity leads to the formation of non-emissive excimers. In 2001, a groundbreaking discovery revealed a class of molecules that defied this rule, becoming highly emissive upon aggregation. This phenomenon was termed Aggregation-Induced Emission (AIE).[1]

The archetypal AIEgen is tetraphenylethene (TPE), a molecule whose propeller-like structure is central to its unique photophysical behavior.[2][3] In dilute solutions, the phenyl rings of TPE derivatives undergo active intramolecular rotation, providing a non-radiative pathway for the excited state to decay, resulting in negligible fluorescence. However, in an aggregated state or a viscous medium, these rotations are physically restricted. This blockage of non-radiative channels forces the excited molecule to decay via a radiative pathway, leading to strong fluorescence emission. This core principle is known as the Restriction of Intramolecular Motion (RIM) mechanism.[1]

Molecular Spotlight: 4-(1,2-diphenylethenyl)phenol (TPE-OH)

Among the vast library of TPE derivatives, 4-(1,2-diphenylethenyl)phenol, hereafter referred to as TPE-OH, stands out for its synthetic accessibility and the versatile functionality imparted by its terminal phenol group. This hydroxyl moiety serves as a convenient handle for further chemical modification, allowing TPE-OH to be integrated into polymers, linked to biomolecules, or used as a reactive site for developing chemical sensors.[4]

The Mechanism of AIE in TPE-OH: A Deeper Look

The AIE behavior of TPE-OH is a direct consequence of the RIM mechanism. The process can be visualized as a transition between two distinct states.

Caption: The AIE mechanism of TPE-OH.

In a good solvent like tetrahydrofuran (THF), TPE-OH molecules are well-dissolved and their phenyl rings rotate freely, dissipating excitation energy non-radiatively. Upon addition of a poor solvent such as water, the hydrophobic TPE-OH molecules aggregate. This physical constraint locks the phenyl rings in place, inhibiting the non-radiative decay pathway and activating the radiative fluorescence channel. While other processes like E-Z isomerization can occur, intramolecular rotation is considered the major contributor to the non-emissive nature of AIEgens in solution.[5]

Synthesis and Characterization

TPE-OH can be synthesized through various organometallic coupling reactions. A common and effective method is the McMurry reaction, which involves the reductive coupling of two ketone molecules.[6]

Synthesis Protocol: McMurry Coupling

-

Reactant Preparation: Dissolve 4-hydroxybenzophenone and benzophenone (1:1 molar ratio) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Reductant Preparation: In a separate flask, prepare a slurry of Zinc (Zn) powder and Titanium(IV) chloride (TiCl₄) in anhydrous THF at low temperature (e.g., 0 °C). This forms the low-valent titanium reagent.

-

Coupling Reaction: Slowly add the ketone solution to the titanium reagent slurry. The mixture is then refluxed for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: After the reaction is complete, it is quenched with an aqueous potassium carbonate solution. The mixture is filtered, and the organic layer is extracted, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Chromatography: The crude product is purified by column chromatography on silica gel using a solvent system such as hexane/ethyl acetate to yield pure 4-(1,2-diphenylethenyl)phenol.

Experimental Investigation of AIE Properties

A hallmark experiment to validate the AIE nature of TPE-OH involves monitoring its photoluminescence in solvent mixtures of varying polarities, typically THF and water.

Experimental Workflow

Caption: Workflow for characterizing the AIE properties of TPE-OH.

Protocol: Spectroscopic Analysis of AIE

-

Stock Solution: Prepare a stock solution of TPE-OH at a concentration of 1 mM in THF.

-

Sample Preparation: Prepare a series of 3 mL samples in quartz cuvettes. Start with pure THF and sequentially add increasing volumes of water to achieve water fractions (fₒ) ranging from 0% to 99% by volume. The final concentration of TPE-OH in each cuvette should be kept constant (e.g., 10 µM).

-

UV-Vis Spectroscopy: Record the UV-Visible absorption spectrum for each sample. Typically, TPE derivatives show an absorption peak around 310-360 nm.[1][7]

-

Photoluminescence (PL) Spectroscopy: Using an excitation wavelength corresponding to the absorption maximum (e.g., 350 nm), record the fluorescence emission spectra for each sample. The emission is typically observed in the blue-green region of the spectrum (~450-550 nm).

-

Data Analysis: Plot the maximum fluorescence intensity against the water fraction. A dramatic increase in intensity should be observed at high water fractions (typically > 60%), which is the definitive signature of AIE.[8]

Expected Photophysical Data

The following table summarizes typical data obtained from AIE characterization experiments for TPE-OH and similar derivatives.

| Water Fraction (fₒ, %) | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Relative Quantum Yield (Φ_F) | Avg. Particle Size (nm) |

| 0 (Pure THF) | ~355 | ~475 | Very Low (< 0.01) | N/A (Dissolved) |

| 50 | ~356 | ~476 | Low | < 50 |

| 70 | ~358 | ~478 | Moderate | ~100-150 |

| 90 | ~360 | ~480 | High (> 0.5) | ~200-300 |

| 99 | ~362 | ~482 | Very High | > 300 |

Note: Absolute values can vary based on specific experimental conditions, instrumentation, and the purity of the compound.

Applications in Research and Development

The unique "turn-on" fluorescence of TPE-OH upon aggregation makes it an exceptional candidate for various applications, particularly in bio-imaging and chemical sensing.[9]

Bio-imaging

Because TPE-OH aggregates are highly emissive and often exhibit good biocompatibility and photostability, they can be used as fluorescent probes for cell imaging.[10][11] The hydroxyl group can be functionalized to target specific organelles or cell types. For example, by attaching a targeting ligand, TPE-OH based nanoparticles can be directed to cancer cells for diagnostic imaging.

Chemical Sensing

The fluorescence of TPE-OH aggregates can be modulated by external stimuli, forming the basis for "turn-on" or "turn-off" chemosensors. For instance, TPE-OH can be functionalized with a receptor that binds to a specific analyte (e.g., a metal ion or a biomolecule). This binding event can either induce or disrupt aggregation, leading to a measurable change in fluorescence intensity.[9][12][13]

Caption: A generalized "turn-on" sensing mechanism using TPE-OH.

Conclusion and Future Outlook

4-(1,2-diphenylethenyl)phenol is a cornerstone molecule in the field of AIE. Its straightforward synthesis, robust photophysical properties, and chemical versatility have established it as a powerful tool for developing advanced fluorescent materials. Future research will likely focus on creating more sophisticated TPE-OH derivatives for multi-modal imaging, targeted theranostics, and highly selective sensors for environmental and biomedical applications. The fundamental principles outlined in this guide provide a solid foundation for innovation in this exciting and rapidly evolving area of materials science.

References

-

Mei, J., Leung, N. L., Kwok, R. T., Lam, J. W., & Tang, B. Z. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar!. Chemical reviews, 115(21), 11718–11940. [Link]

-

Zhao, Z., Zhang, H., Lam, J. W., & Tang, B. Z. (2020). Aggregation-Induced Emission: New Vistas at the Aggregate Level. Angewandte Chemie International Edition, 59(25), 9888-9907. [Link]

-

Chen, M., Li, L., Zhang, H., & Tang, B. Z. (2018). A mechanistic study of AIE processes of TPE luminogens: intramolecular rotation vs. configurational isomerization. Journal of Materials Chemistry C, 6(33), 8856-8861. [Link]

-

Yan, Y., et al. (2018). Macrocycles and cages based on tetraphenylethylene with aggregation-induced emission effect. Chemical Society Reviews, 47(19), 7195-7221. [Link]

-

Li, Y., et al. (2021). Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. ACS Omega, 6(39), 25485–25494. [Link]

-

He, X., et al. (2022). Aggregation-Induced Emission Active Materials. Encyclopedia.pub. [Link]

-

Lin, M., et al. (2018). A Fluorescent Probe with Aggregation-Induced Emission for Detecting Alkaline Phosphatase and Cell Imaging. Chemistry–An Asian Journal, 13(24), 3868-3873. [Link]

-

Gao, H., et al. (2014). Poly(acrylate) with a tetraphenylethene pendant with aggregation-induced emission (AIE) characteristics: Highly stable AIE-active polymer nanoparticles for effective detection of nitro compounds. Polymer Chemistry, 5(19), 5648-5657. [Link]

Sources

- 1. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Macrocycles and cages based on tetraphenylethylene with aggregation-induced emission effect - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A mechanistic study of AIE processes of TPE luminogens: intramolecular rotation vs. configurational isomerization - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. encyclopedia.pub [encyclopedia.pub]

- 10. Graphene-Based Nanomaterials for Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Applications of Nanoparticles in Biomedical Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Graphene quantum dot based materials for sensing, bio-imaging and energy storage applications: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Graphene Quantum Dots and Their Applications in Bioimaging, Biosensing, and Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

exploring the photophysical properties of tetraphenylethylene phenol derivatives

A Technical Guide to the Photophysical Properties of Tetraphenylethylene Phenol Derivatives: From Fundamental Principles to Advanced Applications

Executive Summary

Tetraphenylethylene (TPE) and its derivatives have revolutionized the field of fluorescent materials through a unique phenomenon known as Aggregation-Induced Emission (AIE).[1] Unlike traditional fluorophores that suffer from quenching in the aggregated or solid state, TPE-based molecules, termed AIEgens, are non-emissive in dilute solutions but become highly fluorescent upon aggregation.[2][3] This guide provides an in-depth exploration of TPE derivatives functionalized with phenolic groups. The introduction of the phenol moiety imparts fascinating new properties, including sensitivity to pH and local environments, opening avenues for their application as advanced sensors and bioimaging agents. We will delve into the core mechanism of AIE, examine how the phenolic group modulates the photophysical behavior, provide detailed experimental protocols for characterization, and discuss their applications in research and drug development.

The Phenomenon of Aggregation-Induced Emission (AIE) in Tetraphenylethylene

The AIE Concept: Turning a Problem into a Solution

For decades, the practical application of many fluorescent materials was hindered by Aggregation-Caused Quenching (ACQ), where luminophores lose their emission intensity upon aggregation due to the formation of non-emissive excimers or π–π stacking.[2][3] The discovery of AIE in 2001 presented a paradigm shift; AIEgens are molecules that are induced to emit light by aggregation.[4] Tetraphenylethylene (TPE) is the archetypal AIEgen.[5] In dilute solutions, it is virtually non-fluorescent, but as its molecules aggregate in poor solvents or in the solid state, it emits intense fluorescence.[2]

The Restriction of Intramolecular Motion (RIM) Mechanism

The prevailing mechanism explaining AIE is the Restriction of Intramolecular Motion (RIM).[4][6] In a dilute solution, the multiple phenyl rings of the TPE molecule are in constant motion, rotating and vibrating freely.[2] When the molecule absorbs a photon and enters an excited state, this energy is efficiently dissipated non-radiatively through these intramolecular motions.[5] Consequently, fluorescence is quenched.

However, when molecules aggregate, the physical constraints imposed by neighboring molecules restrict these intramolecular rotations.[2] This blockage of non-radiative decay pathways forces the excited state to deactivate through a radiative channel, resulting in strong fluorescence emission.[1]

The Role of the Phenolic Moiety

Introducing a hydroxyl (-OH) group onto one or more phenyl rings of the TPE core creates TPE-phenol derivatives. This seemingly simple modification introduces a range of new photophysical behaviors and sensing capabilities.

Synthesis of TPE-Phenol Derivatives

The synthesis of TPE derivatives often involves well-established chemical reactions. A common and robust method is the McMurry coupling reaction, which typically uses titanium tetrachloride (TiCl₄) and a reducing agent like zinc dust to couple two ketone molecules (in this case, substituted benzophenones) to form the central carbon-carbon double bond of the TPE core.[3] For more complex or asymmetric derivatives, palladium-catalyzed cross-coupling reactions like the Suzuki or Stille couplings are employed.[5][7][8]

Modulating Photophysical Properties

The phenolic hydroxyl group can profoundly influence the electronic and photophysical properties of the TPE core:

-

Environmental Sensitivity: The -OH group can form hydrogen bonds with solvent molecules or biological targets, altering the local environment and, consequently, the fluorescence output.

-

pH Responsiveness: The phenol group is weakly acidic. Deprotonation to form the phenolate anion (-O⁻) in basic conditions significantly alters the electron density of the aromatic system. This change often leads to distinct shifts in the absorption and emission spectra, making these derivatives excellent candidates for pH sensors.[9]

-

Excited-State Intramolecular Proton Transfer (ESIPT): In some TPE-phenol derivatives, particularly those with specific ortho-substituents, an ultrafast proton transfer can occur from the hydroxyl group to a nearby acceptor atom within the same molecule in the excited state.[10][11] This process creates a transient tautomer with a different electronic structure, often resulting in a large Stokes shift and dual fluorescence emission.[12][13] This unique property is highly sensitive to the molecular environment and can be exploited for advanced sensing applications.[14]

Characterizing the Photophysical Properties: A Methodological Approach

A systematic workflow is essential to accurately characterize the photophysical properties of TPE-phenol derivatives. This involves preparing samples to induce aggregation and then performing a series of spectroscopic measurements.

Core Experimental Workflow

The typical workflow begins with preparing a stock solution of the TPE derivative in a good organic solvent (e.g., Tetrahydrofuran - THF), followed by the controlled addition of a poor solvent (e.g., water) to induce aggregation. Spectroscopic measurements are taken at various solvent fractions to monitor the onset and evolution of AIE.

Detailed Protocol: UV-Vis and Fluorescence Spectroscopy for AIE Measurement

-

Objective: To observe the change in fluorescence intensity as a function of solvent composition to confirm AIE activity.

-

Materials:

-

TPE-phenol derivative.

-

Spectroscopic grade THF (or other suitable good solvent).

-

Ultrapure water.

-

Volumetric flasks, micropipettes.

-

Quartz cuvettes (1 cm path length).

-

-

Procedure:

-

Prepare a stock solution of the TPE-phenol derivative in THF at a concentration of 1 mM.

-

In a series of 10 mL volumetric flasks, prepare solutions with a final concentration of 10 µM by adding the appropriate amount of stock solution.

-

Add varying amounts of water to each flask to create a series with water fractions (ƒw) of 0%, 10%, 20%, 30%, 40%, 50%, 60%, 70%, 80%, and 90% by volume. Top up to the 10 mL mark with THF.

-

For each solution, record the UV-Vis absorption spectrum to check for changes in absorbance.

-

Record the fluorescence emission spectrum for each solution. Use an excitation wavelength determined from the absorption spectrum (e.g., 360 nm).[5] Ensure all spectrometer settings (e.g., slit widths, gain) are kept constant for all measurements.

-

Plot the fluorescence intensity at the emission maximum (I) against the water fraction (ƒw). A significant increase in intensity at high water fractions is the hallmark of AIE.

-

Detailed Protocol: Determination of Fluorescence Quantum Yield (Relative Method)

-

Objective: To quantify the efficiency of the fluorescence process using a comparative method.[15]

-

Principle: The quantum yield (Φ) of an unknown sample can be determined by comparing its integrated fluorescence intensity and absorbance to those of a standard with a known quantum yield.[16] The governing equation is:

Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²)

Where 'x' denotes the unknown sample and 'st' denotes the standard. Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.[17]

-

Procedure:

-

Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar wavelength range to your TPE derivative (e.g., Coumarin 153 or Quinine Sulfate).[17]

-

Prepare Solutions: Prepare a series of dilute solutions of both the standard and the TPE-phenol derivative in the desired solvent (e.g., pure THF for the solution state, a 90% water/THF mixture for the aggregated state). The absorbances at the excitation wavelength should be kept low (ideally < 0.1) to avoid inner filter effects.[15]

-

Measure Absorbance: Record the UV-Vis absorbance spectrum for each solution and note the absorbance value at the chosen excitation wavelength.

-

Measure Fluorescence: Record the fully corrected fluorescence spectrum for each solution using the same excitation wavelength and spectrometer settings.

-

Calculate Integrated Intensity: Calculate the area under the emission curve for each spectrum.

-

Plot and Calculate: For both the standard and the sample, plot integrated fluorescence intensity versus absorbance. The slope of this plot is proportional to the quantum yield. The ratio of the slopes (Sample/Standard) multiplied by the standard's quantum yield gives the sample's quantum yield.

-

Data Interpretation and Key Findings

The data gathered from these experiments provide a quantitative and qualitative understanding of the TPE-phenol derivative's photophysical properties.

Spectroscopic Signatures of AIE

The classic signature of AIE is a dramatic increase in fluorescence emission upon aggregation. In a typical TPE-derivative experiment using THF/water mixtures, the compound will show negligible emission in pure THF (ƒw = 0%). As the water fraction increases, the molecules begin to aggregate, restricting intramolecular motion and "turning on" the fluorescence, which often peaks at around 90% water content.[5]

Comparative Data Analysis

Summarizing photophysical data in a table allows for clear comparison and interpretation.

| Property | TPE-Phenol in THF (Solution) | TPE-Phenol in 90% H₂O/THF (Aggregate) | Causality |

| Absorption Max (λabs) | ~320 nm | ~325 nm (slight red-shift) | Aggregation can slightly alter the ground state energy. |

| Emission Max (λem) | ~475 nm (very weak) | ~470 nm (very strong) | Emission from the aggregated state is highly efficient.[2] |

| Fluorescence | Negligible / Turned "OFF" | Intense / Turned "ON" | Restriction of Intramolecular Motion (RIM). |

| Quantum Yield (ΦF) | < 0.01 | > 0.50 (can be very high) | Non-radiative decay pathways are blocked in the aggregate. |

Note: Specific wavelengths and quantum yields are representative and will vary depending on the exact molecular structure.

Applications in Biosensing and Drug Development

The unique properties of TPE-phenol derivatives make them powerful tools for researchers, particularly in the life sciences and drug development.[4] Their ability to "light up" in specific environments provides a high signal-to-noise ratio, which is ideal for sensitive detection.[6][18]

-

pH Sensing: The pH-dependent fluorescence of the phenol group can be used to map pH changes within living cells or tissues, which is crucial for studying cellular metabolism and disease states like cancer.[6]

-

Viscosity and Polarity Probes: The degree to which intramolecular motion is restricted can depend on the viscosity of the local environment. TPE-phenols can thus act as "molecular rotors" to report on changes in micro-viscosity within cells or during processes like protein aggregation.

-

Bioimaging: TPE-based AIEgens are excellent candidates for cellular imaging due to their high brightness in the aggregated state, large Stokes shifts, and excellent photostability.[4][18] The phenol group can be used to target specific organelles or can be functionalized for binding to specific biomolecules like proteins or nucleic acids.[9]

-

Analyte Detection: The TPE-phenol scaffold can be further modified to create specific chemosensors for detecting metal ions, anions, or other small biomolecules relevant to disease diagnostics.[4][9]

Conclusion and Future Outlook

Tetraphenylethylene phenol derivatives represent a versatile and powerful class of fluorophores. By combining the robust Aggregation-Induced Emission properties of the TPE core with the environmental sensitivity of the phenolic moiety, researchers can design advanced molecular probes for a wide array of applications. The principles and protocols outlined in this guide provide a solid foundation for exploring the rich photophysical behavior of these compounds. Future research will undoubtedly focus on developing TPE-phenols with even greater sensitivity, specificity, and functionality, particularly for in-vivo imaging and theranostic platforms that combine diagnosis and therapy in a single agent.

References

- Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - PMC. (n.d.). PubMed Central.

- Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media. (n.d.). PubMed Central.

- Aggregation Induced Emission of Tetraphenylethylene into Styrene-based Polymers. (n.d.). UNIPI.

- Phenyl Ring Dynamics in a Tetraphenylethylene-Bridged Metal–Organic Framework: Implications for the Mechanism of Aggregation-Induced Emission. (2012). Journal of the American Chemical Society.

- Determination of Quantum Yields. (n.d.). Bio-protocol.

- Tetraphenylethylene (TPE)

- Tetraphenylethylene-Based AIE-Active Probes for Sensing Applic

- Peptide-Based AIEgens: From Molecular Design, Stimuli Responsiveness to Biomedical Applic

- Leading edge biosensing applications based on AIE technology. (n.d.).

- A Guide to Recording Fluorescence Quantum Yields. (n.d.). UCI Department of Chemistry.

- Fluorescence quantum yield measurement. (2021). JASCO Global.

- Synthesis and Photocyclization of Fluorinated Tetraphenylethylenes. (2021). ChemRxiv.

- Excited state intramolecular proton transfer (ESIPT) from phenol to carbon in selected phenylnaphthols and naphthylphenols. (2013). PubMed.

- Dual fluorescence of tetraphenylethylene-substituted pyrenes with aggregation-induced emission characteristics for white-light emission. (n.d.). PubMed Central.

- Solving the Puzzle of Unusual Excited-State Proton Transfer in 2,5-Bis(6-methyl-2-benzoxazolyl)phenol. (2022). The Journal of Physical Chemistry A.

- Dynamic Studies of Excited-State Proton Transfer to Solvent from Phenol and Its Derivatives in W

- Excited State Intramolecular Proton Transfer Dynamics of Derivatives of the Green Fluorescent Protein Chromophore. (2023). MDPI.

- Benzothiazoles Substituted Tetraphenylethylenes: Synthesis, Structure, Aggregation-induced Emission and Biological Studies. (n.d.). Request PDF.

Sources

- 1. Deciphering the working mechanism of aggregation-induced emission of tetraphenylethylene derivatives by ultrafast spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. arpi.unipi.it [arpi.unipi.it]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Tetraphenylethylene-Based Aggregation-Induced Emission Probe for Rapid Detection of Nitroaromatic Compounds in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chinesechemsoc.org [chinesechemsoc.org]

- 7. Dual fluorescence of tetraphenylethylene-substituted pyrenes with aggregation-induced emission characteristics for white-light emission - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. files01.core.ac.uk [files01.core.ac.uk]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Excited state intramolecular proton transfer (ESIPT) from phenol to carbon in selected phenylnaphthols and naphthylphenols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.uci.edu [chem.uci.edu]

- 16. jasco-global.com [jasco-global.com]

- 17. bio-protocol.org [bio-protocol.org]

- 18. researchgate.net [researchgate.net]

Unlocking Luminescence: A Technical Guide to the Mechanism of Aggregation-Induced Emission in TPE-Phenol Compounds

Introduction: Beyond Aggregation-Caused Quenching to a New Era of Fluorophores

For decades, the phenomenon of aggregation-caused quenching (ACQ) has been a significant hurdle in the development of fluorescent materials for solid-state applications.[1] Traditional fluorophores, typically planar aromatic molecules, exhibit strong fluorescence in dilute solutions but become weakly emissive or even non-emissive in the aggregated state or as solids. This is due to the formation of detrimental π–π stacking interactions, which open up non-radiative decay pathways for the excited state.[1] In 2001, a paradigm shift occurred with the discovery of aggregation-induced emission (AIE), a photophysical phenomenon where non-emissive or weakly emissive molecules are induced to emit intensely upon aggregation.[2] This discovery, spearheaded by Professor Ben Zhong Tang and his team, has revolutionized the field of luminescent materials, paving the way for novel applications in optoelectronics, chemical sensing, and bioimaging.[2][3]

At the forefront of AIE research are tetraphenylethylene (TPE) and its derivatives.[4] TPE, a quintessential AIE luminogen (AIEgen), possesses a unique propeller-shaped molecular geometry that prevents the deleterious π–π stacking in the aggregated state.[4] This structural feature, coupled with its facile synthesis and tunable photophysical properties, has made TPE a versatile building block for a wide array of functional materials.[4] This technical guide will delve into the core mechanism of AIE in a specific and highly functional class of TPE derivatives: TPE-phenol compounds. We will explore the intricate interplay of photophysical processes that govern their unique luminescent properties and provide practical insights for researchers, scientists, and drug development professionals.

The Core Mechanism: Restriction of Intramolecular Motion (RIM)

The generally accepted mechanism for AIE in TPE-based systems is the Restriction of Intramolecular Motion (RIM) .[2][4] In dilute solutions, the phenyl rings of the TPE core undergo active intramolecular rotations, providing a non-radiative pathway for the excited state to decay back to the ground state. This rapid dissipation of energy as heat rather than light is why TPE is non-emissive in solution.

Upon aggregation, typically induced by adding a poor solvent to a solution of the AIEgen, the molecules are forced into close proximity. This physical constraint, along with intermolecular interactions, hinders the rotational and vibrational motions of the phenyl rings. With the non-radiative decay channels blocked, the excited molecules have no other recourse but to release their energy radiatively, resulting in strong fluorescence emission. This specific manifestation of RIM in TPE is often referred to as Restriction of Intramolecular Rotation (RIR) .

The Phenol Moiety: Introducing Excited-State Intramolecular Proton Transfer (ESIPT)

The introduction of a phenol group onto the TPE scaffold adds another layer of complexity and functionality to the AIE mechanism. Phenolic compounds can undergo a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT) .[5] In this process, upon photoexcitation, a proton is transferred from the hydroxyl group (enol form) to a nearby proton-accepting atom within the same molecule, creating an excited-state tautomer (keto form). This keto tautomer then relaxes to its ground state via fluorescence emission at a longer wavelength (a larger Stokes shift) before tautomerizing back to the original enol form.

In TPE-phenol compounds, the aggregation process not only restricts the intramolecular rotation of the phenyl rings but can also facilitate the ESIPT process. In the aggregated state, the formation of intermolecular hydrogen bonds and the rigidified molecular conformation can create a more favorable environment for the proton transfer to occur. This synergistic effect of AIE and ESIPT (AIE-ESIPT) can lead to unique photophysical properties, including dual emission and exceptionally large Stokes shifts.[6][7][8]

The dual emission arises from the fluorescence of both the locally excited (LE) state of the enol form and the proton-transferred keto form. The relative intensities of these two emission bands can be highly sensitive to the surrounding environment, such as solvent polarity and pH.

Experimental Protocols: Synthesis and Characterization

A key to harnessing the potential of TPE-phenol AIEgens is a robust and reproducible synthetic and characterization workflow.

Synthesis of 1,1,2,2-tetrakis(4-hydroxyphenyl)ethene (TPE-OH): A Representative Protocol

This protocol details the synthesis of a foundational TPE-phenol compound via a McMurry coupling reaction.

Materials:

-

4,4'-Dihydroxybenzophenone

-

Titanium(IV) chloride (TiCl₄)

-

Zinc dust (Zn)

-

Anhydrous Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (NaCl) solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of the Low-Valent Titanium Reagent:

-

In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add zinc dust (4.0 eq) and anhydrous THF.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add titanium(IV) chloride (2.0 eq) dropwise to the stirred suspension. The mixture will turn from yellow to black.

-

Remove the ice bath and reflux the mixture for 2 hours. The formation of the active low-valent titanium species is indicated by the black color.

-

-

McMurry Coupling Reaction:

-

In a separate flask, dissolve 4,4'-dihydroxybenzophenone (1.0 eq) in anhydrous THF.

-

Add the solution of 4,4'-dihydroxybenzophenone dropwise to the refluxing low-valent titanium suspension.

-

Continue to reflux the reaction mixture for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Extraction:

-

Cool the reaction mixture to room temperature and quench by the slow addition of 1 M HCl.

-

Stir the mixture for 30 minutes, then filter through a pad of Celite to remove the titanium salts.

-

Extract the filtrate with ethyl acetate (3 x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Column Chromatography: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient as the eluent.[9]

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) to obtain pure 1,1,2,2-tetrakis(4-hydroxyphenyl)ethene as a solid.[10][11][12]

-

Characterization Techniques

| Technique | Purpose | Expected Observations for TPE-OH |

| ¹H NMR Spectroscopy | To confirm the chemical structure and purity. | Aromatic proton signals in the range of 6.5-7.5 ppm and a singlet for the hydroxyl protons.[13][14][15] |

| ¹³C NMR Spectroscopy | To confirm the carbon framework of the molecule. | Signals corresponding to the aromatic carbons and the central ethylene carbons.[5][13][14][15] |

| Mass Spectrometry (MS) | To determine the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of TPE-OH.[11][16] |

| UV-Vis Spectroscopy | To study the electronic absorption properties. | Absorption maxima in the UV region, characteristic of the TPE chromophore. |

| Fluorescence Spectroscopy | To investigate the AIE and ESIPT properties. | Weak or no emission in a good solvent (e.g., THF), but strong emission upon addition of a poor solvent (e.g., water). Potential for dual emission bands. |

| Dynamic Light Scattering (DLS) | To determine the size distribution of the nanoaggregates. | Formation of nanoparticles in the nanometer range upon aggregation. |

| Transmission Electron Microscopy (TEM) / Scanning Electron Microscopy (SEM) | To visualize the morphology of the nanoaggregates. | Observation of the shape and size of the formed aggregates. |

Probing the AIE-ESIPT Mechanism: Spectroscopic Evidence

The synergistic AIE-ESIPT mechanism in TPE-phenol compounds gives rise to distinct spectroscopic signatures.

-

Dual Emission: A hallmark of many AIE-ESIPT systems is the appearance of two distinct emission bands upon aggregation.[17][18] The higher-energy (shorter wavelength) band corresponds to the emission from the locally excited (LE) enol form, while the lower-energy (longer wavelength) band is attributed to the emission from the tautomeric keto form generated via ESIPT. The relative intensity of these two bands can be modulated by factors influencing the efficiency of ESIPT, such as solvent polarity and hydrogen bonding interactions.

-

Large Stokes Shift: The emission from the keto tautomer is significantly red-shifted compared to the absorption of the enol form, resulting in an exceptionally large Stokes shift.[2][12][19][20][21] This is highly advantageous for applications in bioimaging as it minimizes self-absorption and reduces background interference.

-

pH-Dependent Fluorescence: The phenolic hydroxyl group is ionizable, making the fluorescence of TPE-phenol compounds sensitive to pH.[8][17][22][23][24] At basic pH, deprotonation of the phenol to a phenolate can inhibit or alter the ESIPT process, leading to a change in the emission color and/or intensity. This property can be exploited for the development of pH sensors.

Applications in Research and Drug Development

The unique photophysical properties of TPE-phenol AIEgens make them powerful tools for a variety of applications.

-

Fluorescent Probes for Sensing: The sensitivity of their fluorescence to the local environment allows for the design of "turn-on" or ratiometric fluorescent probes for the detection of various analytes, including metal ions, anions, and reactive oxygen species. The pH-responsive nature of the phenol group makes them particularly well-suited for developing intracellular pH sensors.[23][24][25][26]

-

Bioimaging Agents: Their high brightness in the aggregated state, large Stokes shifts, and excellent photostability make them ideal candidates for long-term cell tracking and in vivo imaging.[4][27] The ability to tune their emission color by modifying the chemical structure allows for multicolor imaging.

-

Drug Delivery and Theranostics: TPE-phenol AIEgens can be incorporated into drug delivery systems to monitor drug release and cellular uptake. Their inherent fluorescence can be used for imaging-guided therapy, a key aspect of theranostics.

Conclusion and Future Perspectives

TPE-phenol compounds represent a fascinating class of AIEgens where the interplay of RIM and ESIPT gives rise to a rich and tunable photophysical behavior. Understanding the fundamental mechanisms governing their luminescence is paramount for the rational design of new materials with tailored properties for specific applications. As our comprehension of these intricate processes deepens, we can anticipate the development of even more sophisticated and sensitive TPE-phenol-based probes and imaging agents that will undoubtedly drive innovation in fields ranging from materials science to drug discovery. The future of AIEgen research is bright, and TPE-phenol compounds are poised to play a leading role in illuminating the path forward.

References

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Insights into ESIPT-induced multicolor fluorescence emission in 2-(2′-hydroxy-5′-bromo)phenylbenzimidazole: a spectroscopic and TDDFT study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. NP-MRD: 13C NMR Spectrum (1D, 126 MHz, H2O, predicted) (NP0233289) [np-mrd.org]

- 4. Synthesis and Characterization of Tetraphenylethene AIEgen-Based Push–Pull Chromophores for Photothermal Applications: Could the Cycloaddition–Retroelectrocyclization Click Reaction Make Any Molecule Photothermally Active? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. Advanced Spectroscopic Studies of the AIE-Enhanced ESIPT Effect in a Selected 1,3,4-Thiadiazole Derivative in Liposomal Systems with DPPC - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tuning ESIPT fluorophores into dual emitters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. scs.illinois.edu [scs.illinois.edu]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 14. scispace.com [scispace.com]

- 15. researchgate.net [researchgate.net]

- 16. Dual fluorescence in strap ESIPT systems: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]